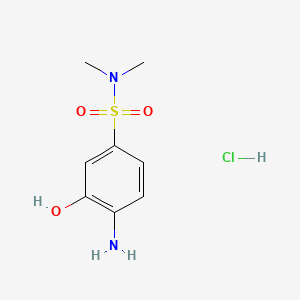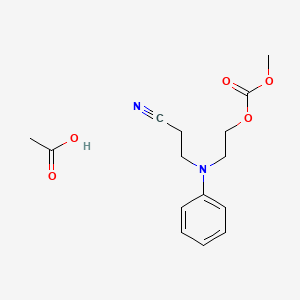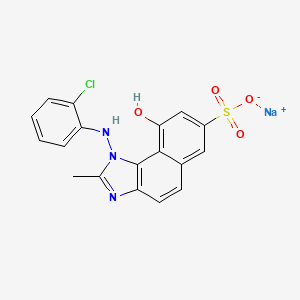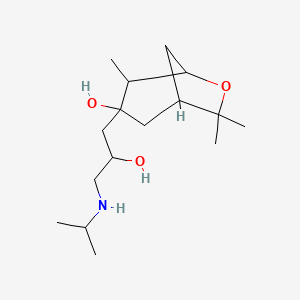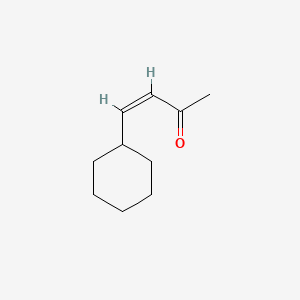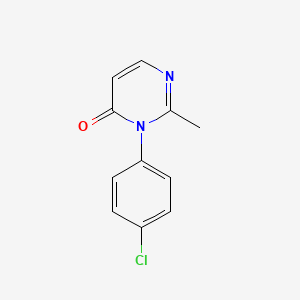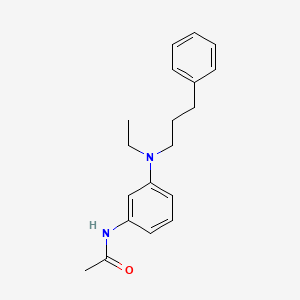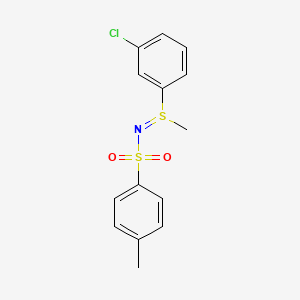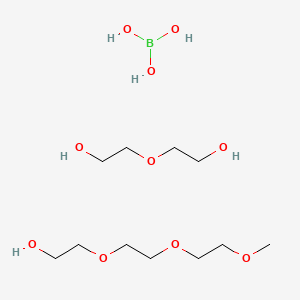
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2'-oxybis(ethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) is a chemical compound known for its unique properties and applications. This compound is a triester formed by the reaction of boric acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol). It is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) involves the esterification of boric acid with the respective alcohols. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the complete formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pressure. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of boric acid and the respective alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moieties, leading to the formation of aldehydes or carboxylic acids.
Substitution: The ester can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Boric acid and the respective alcohols (2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol)).
Oxidation: Aldehydes or carboxylic acids derived from the alcohol moieties.
Substitution: Products vary based on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) involves its interaction with various molecular targets. The ester bonds can be hydrolyzed, releasing boric acid, which can then interact with cellular components. Boric acid is known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol: Similar in structure but lacks the 2,2’-oxybis(ethanol) component.
Boric acid (H3BO3), ester with 2,2’-oxybis(ethanol): Similar in structure but lacks the 2-(2-(2-methoxyethoxy)ethoxy)ethanol component.
Uniqueness
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) is unique due to the presence of both 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) components. This combination imparts distinct chemical properties, such as enhanced solubility and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
58391-97-2 |
|---|---|
Formule moléculaire |
C11H29BO10 |
Poids moléculaire |
332.16 g/mol |
Nom IUPAC |
boric acid;2-(2-hydroxyethoxy)ethanol;2-[2-(2-methoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C7H16O4.C4H10O3.BH3O3/c1-9-4-5-11-7-6-10-3-2-8;5-1-3-7-4-2-6;2-1(3)4/h8H,2-7H2,1H3;5-6H,1-4H2;2-4H |
Clé InChI |
CLEFXICAGNLDSS-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.COCCOCCOCCO.C(COCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


